molecular formula C9H10O3 B128320 3,5-Dihydroxy-4-acetyltoluene CAS No. 1634-34-0

3,5-Dihydroxy-4-acetyltoluene

Cat. No.: B128320
CAS No.: 1634-34-0
M. Wt: 166.17 g/mol
InChI Key: CUYUORWXJSURNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxy-4-acetyltoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(2,6-dihydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYUORWXJSURNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439541
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1634-34-0
Record name 3,5-Dihydroxy-4-acetyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.